molecular formula C9H6FNO2 B1593322 5-Fluoro-6-methyl isatin CAS No. 749240-54-8

5-Fluoro-6-methyl isatin

Cat. No.: B1593322
CAS No.: 749240-54-8
M. Wt: 179.15 g/mol
InChI Key: QCPNTAQCZZNWQK-UHFFFAOYSA-N
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Description

Scientific Research Applications

5-Fluoro-6-methyl isatin has diverse applications in scientific research:

Safety and Hazards

When handling 5-Fluoro-6-methyl isatin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methyl isatin typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoro-6-methyl aniline.

    Oxidation: The aniline derivative undergoes oxidation using reagents such as potassium permanganate or chromium trioxide to form the corresponding isatin derivative.

    Cyclization: The intermediate product is then cyclized under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are subjected to controlled oxidation and cyclization reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methyl isatin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthranilic acid derivatives.

    Reduction: Reduction reactions yield corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Reagents such as peroxynitrite or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Anthranilic acid derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted isatin derivatives.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl isatin involves:

Comparison with Similar Compounds

    5-Fluoroisatin: Similar structure but lacks the methyl group at the 6 position.

    6-Methylisatin: Similar structure but lacks the fluorine group at the 5 position.

    Isatin: The parent compound without any substitutions.

Uniqueness: 5-Fluoro-6-methyl isatin is unique due to the combined presence of both fluorine and methyl groups, which enhances its chemical stability and biological activity compared to its analogs .

Properties

IUPAC Name

5-fluoro-6-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-4-2-7-5(3-6(4)10)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPNTAQCZZNWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647503
Record name 5-Fluoro-6-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749240-54-8
Record name 5-Fluoro-6-methyl-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749240-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-6-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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